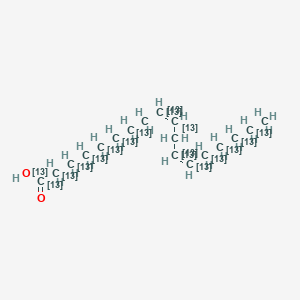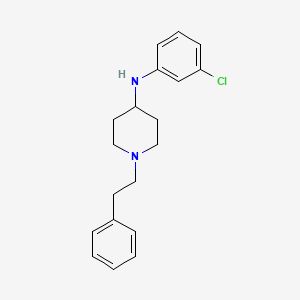
(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid
概要
説明
リノール酸-13C18は、植物油、ナッツ、種子に見られる一般的な多価不飽和脂肪酸であるリノール酸の安定同位体標識形態です。この化合物は、炭素の安定同位体である炭素-13で標識されており、さまざまな科学研究用途に役立ちます。 リノール酸は必須のオメガ6脂肪酸であり、細胞膜の構造的完全性と表皮の経皮水バリアの維持に重要な役割を果たします .
作用機序
リノール酸-13C18は、細胞膜リン脂質に組み込まれることでその効果を発揮し、膜の流動性と完全性を維持します。また、核因子κB(NF-κB)やペルオキシソーム増殖剤活性化受容体(PPAR)などの転写因子への影響を通じて、遺伝子発現の調節にも役割を果たします。 これらの経路は、炎症、脂質代謝、細胞増殖などのさまざまな生理学的プロセスに関与しています .
類似の化合物との比較
リノール酸-13C18は、安定同位体標識により、研究において正確な追跡と定量化を可能にするため、ユニークです。類似の化合物には次のものがあります。
リノール酸: 食事源に一般的に見られるリノール酸の非標識形態。
リノレン酸-13C18: 植物油に見られるオメガ3脂肪酸である、別の安定同位体標識脂肪酸。
オレイン酸-13C18: 同様の研究用途に使用される、安定同位体標識一価不飽和脂肪酸.
これらの化合物は、類似の構造的特徴を共有していますが、不飽和度の程度と特定の生物学的機能が異なります。
生化学分析
Biochemical Properties
Linoleic acid-13C18 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as linoleic acid isomerases . These interactions play a crucial role in biochemical reactions involving Linoleic acid-13C18.
Cellular Effects
Linoleic acid-13C18 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce damage in red blood cells and hemoglobin via an oxidative mechanism .
Molecular Mechanism
The molecular mechanism of Linoleic acid-13C18 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it competes with linoleic acid in the production of arachidonic acid, thus reducing the production of prostaglandins .
Temporal Effects in Laboratory Settings
The effects of Linoleic acid-13C18 change over time in laboratory settings. Studies have shown that the tracer/tracee ratio (TTR) of C18:2n-6 in plasma total lipids was already increased 5 hours after tracer intake . This indicates the product’s stability and its long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Linoleic acid-13C18 vary with different dosages in animal models . For instance, a single bolus of 45 mg U-13C18:2n-6 can be used to study the oxidation of 13C18:2n-6 . Because of the low TTRs for C20:4n-6, a higher dose is recommended for studying the conversion of 13C18:2n-6 into LCPs .
Metabolic Pathways
Linoleic acid-13C18 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it also affects metabolic flux or metabolite levels . For instance, it is involved in the metabolism of linoleic acid in healthy subjects after intake of a single dose of 13C-linoleic acid .
Transport and Distribution
Linoleic acid-13C18 is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and
準備方法
合成経路と反応条件
リノール酸-13C18の調製には、リノール酸分子への炭素-13の組み込みが含まれます。これは、リノール酸の生合成における炭素-13標識前駆体の使用を含む、さまざまな合成経路を通じて達成できます。 反応条件は、通常、炭素-13同位体の組み込みを促進するために、ジメチルスルホキシド(DMSO)や水酸化ナトリウム(NaOH)などの溶媒の使用が含まれます .
工業生産方法
リノール酸-13C18の工業生産には、炭素-13標識前駆体を使用した大規模合成が含まれます。このプロセスには、天然源からのリノール酸の抽出、それに続く化学反応による炭素-13の組み込みが含まれます。 最終製品は、研究用途に適していることを確認するために、同位体純度と化学純度について精製および試験されます .
化学反応の分析
反応の種類
リノール酸-13C18は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、リノール酸の代謝経路と生物学的機能を研究するために不可欠です。
一般的な試薬と条件
酸化: リノール酸-13C18は、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの試薬を使用して、酸性または塩基性条件下で酸化できます。
還元: 還元反応は、無水溶媒中で水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬を使用して行うことができます。
置換: 置換反応には、臭素(Br2)や塩素(Cl2)などのハロゲン化剤を使用して、リノール酸分子にハロゲン原子を導入することが含まれます.
生成される主な生成物
これらの反応から生成される主な生成物には、リノール酸のさまざまな酸化、還元、置換誘導体が含まれます。 これらの誘導体は、生物系におけるリノール酸の生化学的および生理学的効果を研究するために役立ちます .
科学研究用途
リノール酸-13C18は、次のような幅広い科学研究用途があります。
化学: ガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などの技術を使用して、さまざまなサンプル中のリノール酸の定量化のための分析標準として使用されます.
生物学: 生物系におけるリノール酸の取り込みと代謝を追跡するための代謝研究に用いられます。
医学: アトピー性皮膚炎や乾癬などの状態の予防と皮膚の健康維持における役割について調査されています。
科学的研究の応用
Linoleic Acid-13C18 has a wide range of scientific research applications, including:
Biology: Employed in metabolic studies to trace the incorporation and metabolism of linoleic acid in biological systems.
Medicine: Investigated for its role in maintaining skin health and preventing conditions such as atopic dermatitis and psoriasis.
類似化合物との比較
Linoleic Acid-13C18 is unique due to its stable isotope labeling, which allows for precise tracing and quantification in research studies. Similar compounds include:
Linoleic Acid: The non-labeled form of linoleic acid, commonly found in dietary sources.
Linolenic Acid-13C18: Another stable isotope-labeled fatty acid, which is an omega-3 fatty acid found in vegetable oils.
Oleic Acid-13C18: A stable isotope-labeled monounsaturated fatty acid used in similar research applications.
These compounds share similar structural features but differ in their degree of unsaturation and specific biological functions.
特性
IUPAC Name |
(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-AZEGGMGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide](/img/structure/B3025786.png)









![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)



